![molecular formula C16H13N5O2 B3052890 N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine CAS No. 475587-23-6](/img/structure/B3052890.png)
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Overview
Description
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known as MNA-7, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrimidinamine family and has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Cerebral Protective Agents
Novel derivatives of pyridine and pyrimidine, including variants similar to N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, have been studied for their anti-anoxic (AA) activity, which could be beneficial in cerebral protection. One derivative demonstrated potent AA activity in mice, indicating potential applications in cerebral protection agents (Kuno, Sakai, Ohkubo, & Takasugi, 1993).
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of N-fused heterocyclic compounds, highlighting its utility in creating novel chemical structures. This is essential for advancing chemical and pharmaceutical research (Hosseini & Bayat, 2019).
Drug Design for Chronic Myeloid Leukemia
In a notable study, N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)pyrimidin-2-amine was identified as a potential template for drug design against chronic myelogenous leukemia (CML). The study included synthesis, crystal structure, spectroscopic and electronic properties analysis, and molecular docking studies (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Synthesis of Imatinib Intermediates
This compound has been used in the synthesis of imatinib, a known medication for the treatment of certain types of cancer, showcasing its role in the pharmaceutical industry (Liu, Xia, Luo, & Lu, 2010).
Electrophoretic Separation Studies
Research has also involved its use in electrophoretic separation studies, particularly in the analysis of imatinib mesylate and related substances. This indicates its relevance in the field of analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-2-ylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-6-12(21(22)23)10-15(11)20-16-18-9-7-14(19-16)13-4-2-3-8-17-13/h2-10H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYYLFCJSRCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431915 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine | |
CAS RN |
475587-23-6 | |
Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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